molecular formula C5H6N2 B13830559 2H-1,3-Diazepine CAS No. 291-88-3

2H-1,3-Diazepine

Cat. No.: B13830559
CAS No.: 291-88-3
M. Wt: 94.11 g/mol
InChI Key: MSRJJSCOWHWGGX-UHFFFAOYSA-N
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Description

2H-1,3-Diazepine is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3. This compound is part of the diazepine family, which is known for its diverse pharmacological properties. Diazepines have been extensively studied due to their potential therapeutic applications, including anxiolytic, sedative, and anticonvulsant activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3-Diazepine can be achieved through various methods. One common approach involves the photolysis of 3-azidopyridines in the presence of sodium methoxide, resulting in ring expansion to form this compound . Another method includes the use of heterocyclic ketene aminals (HKAs) in a one-pot three-component reaction with arylglyoxal monohydrates or salicylaldehyde under catalyst-free conditions in ethanol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2H-1,3-Diazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include substituted diazepines, dihydro derivatives, and various functionalized diazepine compounds.

Scientific Research Applications

2H-1,3-Diazepine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2H-1,3-Diazepine involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the activity of GABA, the compound exerts its anxiolytic and sedative effects . The modulation of GABA receptors leads to increased inhibitory neurotransmission, resulting in a calming effect on the nervous system.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodiazepine: Known for its anxiolytic and sedative properties, commonly used in medications like diazepam.

    Oxazepine: Contains an oxygen atom in the ring, exhibiting different pharmacological activities.

    Thiazepine: Contains a sulfur atom, used in various therapeutic applications.

Uniqueness of 2H-1,3-Diazepine

This compound is unique due to its specific ring structure and the presence of two nitrogen atoms, which contribute to its distinct chemical reactivity and pharmacological profile. Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

291-88-3

Molecular Formula

C5H6N2

Molecular Weight

94.11 g/mol

IUPAC Name

2H-1,3-diazepine

InChI

InChI=1S/C5H6N2/c1-2-4-7-5-6-3-1/h1-4H,5H2

InChI Key

MSRJJSCOWHWGGX-UHFFFAOYSA-N

Canonical SMILES

C1N=CC=CC=N1

Origin of Product

United States

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